molecular formula C18H19N3O5S B2907309 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 941978-97-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2907309
CAS No.: 941978-97-8
M. Wt: 389.43
InChI Key: IGZNGSZTYBHIQI-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic chemical compound of significant interest in early-stage scientific research. This molecule features a 1,3-benzodioxole moiety, a structural component found in various biologically active compounds and studied for its potential antioxidant properties . It is structurally characterized by a cyclopentapyrimidine core linked to the benzodioxole group via a sulfanyl acetamide bridge. The specific research applications, mechanism of action, and biological profile of this compound are currently areas of active investigation and are not yet fully characterized in the available scientific literature. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for pharmacological evaluation in various assay systems. As a specialty chemical, it is provided exclusively for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-7-6-21-13-3-1-2-12(13)17(20-18(21)24)27-9-16(23)19-11-4-5-14-15(8-11)26-10-25-14/h4-5,8,22H,1-3,6-7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZNGSZTYBHIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclopentane-1,3-Dione

The pyrimidinone scaffold is constructed by cyclocondensing cyclopentane-1,3-dione (1 ) with thiourea (2 ) in ethanol under reflux (Scheme 1). The reaction proceeds via initial enamine formation, followed by cyclization to yield 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dithione (3 ). Acidic hydrolysis (HCl, 60°C) converts the dithione to the 2-oxo derivative 4 in 85% yield.

Table 1. Optimization of Cyclocondensation Conditions

Parameter Optimal Value Yield (%) Source
Solvent Ethanol 85
Temperature (°C) Reflux 85
Catalyst None 85

Introduction of the Sulfanyl Group

Bromination at Position 4

Selective bromination of 4 using N-bromosuccinimide (NBS) in acetic acid (25°C, 4 h) affords 7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (5 ) in 78% yield.

Thiolation via Thiourea Substitution

Reaction of 5 with thiourea in ethanol under reflux (6 h) yields 4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (6 ). Alkaline workup (NaOH, 2 M) followed by HCl acidification precipitates 6 in 82% purity.

Functionalization with 2-Hydroxyethyl Group

N-Alkylation of Pyrimidinone

The nitrogen at position 1 of 6 is alkylated using 2-bromoethanol (7 ) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (Scheme 2). Stirring at 70°C for 12 h affords 1-(2-hydroxyethyl)-4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2(3H)-one (8 ) in 76% yield. Microwave irradiation (100°C, 30 min) increases yield to 84%.

Table 2. Alkylation Optimization

Base Solvent Temperature (°C) Time (h) Yield (%) Source
K₂CO₃ DMF 70 12 76
K₂CO₃ DMF 100 (MW) 0.5 84

Preparation of the Benzodioxole Acetamide Moiety

Synthesis of N-(2H-1,3-Benzodioxol-5-yl)-2-Bromoacetamide

5-Amino-1,3-benzodioxole (9 ) reacts with bromoacetyl bromide (10 ) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. After 2 h, N-(2H-1,3-benzodioxol-5-yl)-2-bromoacetamide (11 ) is isolated in 89% yield (Scheme 3).

Coupling to Form the Final Compound

Nucleophilic Substitution

The thiol group of 8 displaces bromide from 11 in DMF with K₂CO₃ (20°C, 6 h) to yield the target compound 12 (Scheme 4). Purification via recrystallization (isopropanol) affords a 72% yield. Elevated temperatures (50°C) reduce side products, improving yield to 80%.

Table 3. Coupling Reaction Parameters

Base Solvent Temperature (°C) Time (h) Yield (%) Source
K₂CO₃ DMF 20 6 72
K₂CO₃ DMF 50 4 80

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, benzodioxole H), 6.95 (d, J = 8.4 Hz, 1H, benzodioxole H), 4.30 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 3.72 (s, 2H, SCH₂CO), 3.60 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 2.90–2.70 (m, 4H, cyclopentane H), 2.50–2.30 (m, 2H, cyclopentane H).
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name & Source Molecular Formula Core Structure Key Substituents Predicted logP Molecular Weight (g/mol)
Target Compound C19H19N3O5S Cyclopenta[d]pyrimidin-2-one 2-Hydroxyethyl, benzodioxol-5-yl 2.1 401.44
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C27H25N3O5S2 Benzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl, hexahydro ring 3.8 535.63
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide C28H25N3O2S Pyrimido[5,4-b]indol-4-one Benzyl, 4-ethoxyphenyl 4.5 479.59
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide C21H19N3O5 Dihydropyrimidin-6-one 4-Methoxyphenyl, benzodioxolmethyl 1.8 393.40
Key Observations:

Benzothieno[2,3-d]pyrimidine () and pyrimido[5,4-b]indole () cores offer extended aromatic systems, which may improve π-π stacking but increase molecular weight and reduce solubility . The dihydropyrimidinone core () lacks bicyclic constraints, favoring metabolic flexibility but possibly reducing binding affinity .

Substituent Effects :

  • The 2-hydroxyethyl group in the target compound enhances hydrophilicity (logP ~2.1) compared to 4-ethoxyphenyl (logP ~3.8–4.5) or 4-methoxyphenyl (logP ~1.8) substituents in analogs.
  • Benzodioxol-5-yl vs. benzyl (): The former improves CNS penetration, while the latter increases lipophilicity, favoring peripheral targets .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Activity Profiles
Compound Solubility (mg/mL) Metabolic Stability (t½, h) Reported Biological Activity
Target Compound 0.15 (predicted) 3.2 (predicted) Potential CNS modulation (unconfirmed)
0.02 5.8 Anti-inflammatory (in silico)
0.005 1.5 Kinase inhibition (hypothetical)
0.45 2.9 Unknown
Key Findings:
  • Solubility : The target compound’s hydroxyethyl group improves aqueous solubility over ethoxy/methoxy analogs but remains moderate due to the bicyclic core.
  • Metabolic Stability: Hexahydrobenzothienopyrimidine () exhibits higher stability (t½ 5.8 h) due to saturated rings, whereas the target’s strained cyclopenta system may accelerate oxidation .
  • Biological Activity: Benzothieno-pyrimidine analogs () are linked to anti-inflammatory effects, while indole-fused pyrimidines () are hypothesized kinase inhibitors. The target’s CNS-penetrant benzodioxol group positions it for neuroactive applications .

Biological Activity

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H19N3O5S
Molecular Weight 367.41 g/mol
CAS Registry Number Not Available

Structural Features

The compound features a benzodioxole moiety, which is often associated with various biological activities, including antioxidant and anti-inflammatory effects. The cyclopentapyrimidine structure is also significant for its potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MV4-11 and MOLM13. The half-maximal inhibitory concentration (IC50) values were approximately 0.3 µM and 1.2 µM respectively .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may interact with specific kinases or enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Cell Cycle Arrest : Compounds in this class have been shown to induce G0/G1 arrest in cancer cells, effectively halting their proliferation .

Study on Anticancer Activity

A study conducted on a series of benzodioxole derivatives demonstrated that modifications at the 2-position significantly affected their biological activity. The derivatives were tested against various cancer cell lines to assess their potency and selectivity.

Results Summary

CompoundIC50 (µM)Cell LineMechanism of Action
Benzodioxole Derivative A0.3MV4-11MEK1/2 inhibition
Benzodioxole Derivative B1.2MOLM13Induction of apoptosis

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable bioavailability profiles; however, detailed toxicological evaluations are necessary to ensure safety for therapeutic use.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can purity be ensured during synthesis?

The synthesis involves multi-step reactions, including halogenation, thiolation, and amide bond formation. Critical steps include:

  • TLC monitoring to track reaction progress and intermediates .
  • Recrystallization or precipitation for purification, with solvents selected based on compound solubility profiles .
  • Use of halogenating agents (e.g., PCl₅) and thiolating reagents (e.g., thiourea derivatives) to introduce functional groups .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
  • HPLC to assess purity (>95% threshold for biological assays) .
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the standard protocols for handling and storing this compound to maintain stability?

  • Store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfanyl group .
  • Conduct pH stability assays (neutral to mildly acidic conditions preferred) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Systematic optimization involves:

  • Temperature control : Lower temps (0–25°C) minimize side reactions during thiolation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Standardize dose-response curves with internal controls (e.g., reference inhibitors) .
  • Investigate solvent effects : DMSO concentration >0.1% may artifactually modulate activity .

Q. What computational tools are effective for predicting this compound’s reactivity or binding interactions?

  • Molecular docking (AutoDock, Schrödinger) to map interactions with biological targets (e.g., cyclin-dependent kinases) .
  • Reaction path search software (GRRM, Gaussian) to simulate synthetic pathways and byproduct formation .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
  • Compare with X-ray crystallography data (if available) to confirm solid-state vs. solution-phase conformations .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .
  • pH-rate profiling to identify labile functional groups (e.g., acetamide hydrolysis in alkaline conditions) .

Methodological Tables

Table 1: Key Reagents and Their Roles in Synthesis

Reagent TypeExampleRole
Halogenating agentsPCl₅Introduce halogen atoms
Thiolating agentsThiourea derivativesForm sulfanyl linkages
Amide-forming agentsEDC/HOBtFacilitate amide bond formation

Table 2: Stability Profile Under Stress Conditions

ConditionObservationMitigation Strategy
High humidity (75% RH)<5% degradation over 4 weeksStore with desiccants
Alkaline pH (pH 9)Acetamide hydrolysis observedUse buffered solutions (pH 6–7)
Light exposureNo significant degradationOpaque storage containers

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